1,2,3,4,5,8-Hexachloronaphthalene
Overview
Description
1,2,3,4,5,8-Hexachloronaphthalene is a chlorinated derivative of naphthalene, an aromatic hydrocarbonThe molecular formula of this compound is C10H2Cl6, and it has a molecular weight of 334.841 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of naphthalene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially dechlorinated naphthalenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalenes.
Substitution: Naphthalenes with substituted functional groups.
Scientific Research Applications
1,2,3,4,5,8-Hexachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on the chemical and physical properties of naphthalene derivatives.
Biology: Investigated for its potential toxicological effects on living organisms, particularly in studies related to environmental contamination and bioaccumulation.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8-Hexachloronaphthalene involves its interaction with various molecular targets and pathways. The compound can bind to cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1,2,3,4,5,8-Hexachloronaphthalene can be compared with other chlorinated naphthalenes such as:
1,2,3,4,5,7-Hexachloronaphthalene: Similar in structure but differs in the position of chlorine atoms.
1,2,3,5,7,8-Hexachloronaphthalene: Another isomer with different chlorine substitution pattern.
1,2,3,4,5,6-Hexachloronaphthalene: Yet another isomer with a unique arrangement of chlorine atoms.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, physical properties, and biological effects .
Properties
IUPAC Name |
1,2,3,4,5,8-hexachloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-2-4(12)6-5(3)7(13)9(15)10(16)8(6)14/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDNPCENWGYMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145832 | |
Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-93-3 | |
Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.